

Usp7-IN-3 Substrate Specificity: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins involved in crucial cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. **Usp7-IN-3** (also known as Compound 5) is a potent and selective allosteric inhibitor of USP7. This technical guide provides an in-depth overview of the substrate specificity of **Usp7-IN-3**, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: USP7 Function and Inhibition

USP7 exerts its function by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Conversely, inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.

Usp7-IN-3 is an allosteric inhibitor that binds to a pocket distinct from the catalytic site, thereby locking the enzyme in an inactive conformation. This mechanism of action contributes to its



high selectivity.

Data Presentation: Quantitative Substrate Specificity

While a comprehensive screening of **Usp7-IN-3** against a full panel of deubiquitinating enzymes with corresponding IC50 values is not publicly available, extensive studies on its close analogs, such as "compound 4" and FT671, have demonstrated remarkable selectivity for USP7.[1][2]

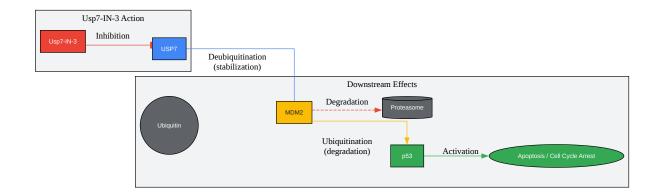
The available data strongly suggests that **Usp7-IN-3** is a highly selective inhibitor of USP7. The following table summarizes the inhibitory activity of **Usp7-IN-3** and its close analogs against USP7.

Compound	Target	IC50 (nM)	Assay Type	Reference
Usp7-IN-3 (Compound 5)	USP7	22.0	Biochemical	INVALID-LINK
Compound 4 (analog)	USP7	6.0	Biochemical	INVALID-LINK
FT671 (analog)	USP7	52	Biochemical	INVALID-LINK

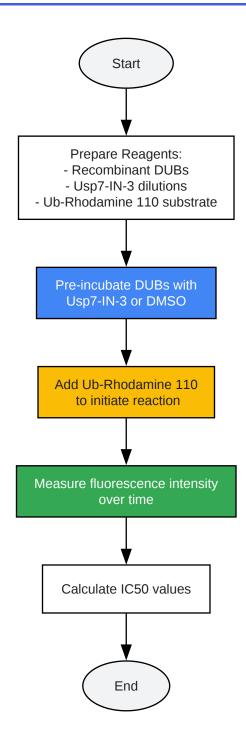
Furthermore, the selectivity of the close analog FT671 was assessed against a panel of 38 other DUBs, where it exclusively inhibited USP7.[3] Similarly, another potent and selective USP7 inhibitor, FX1-5303, was profiled against 44 DUBs and demonstrated inhibition only against USP7.[4]

Mandatory Visualization Signaling Pathway of USP7 Inhibition

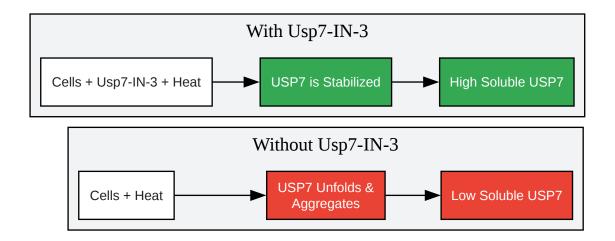












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